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2-Diazonio-4-sulfonaphthalen-1-olate

Photoresist Photochemistry UV-Vis Absorption

2-Diazonio-4-sulfonaphthalen-1-olate (also known as 1,2-naphthoquinone-2-diazide-4-sulfonic acid, 2-diazo-1-naphthol-4-sulfonic acid, or 1,2,4-acid oxygen body) is a naphthoquinone diazide (DNQ) sulfonic acid derivative with the molecular formula C₁₀H₆N₂O₄S and a molecular weight of 250.23 g/mol. The compound is commercially supplied as a hydrate, typically as yellow needle-like crystals with a purity of ≥97.0% (Sigma-Aldrich grade), and its sodium salt exhibits a melting point of 168 °C.

Molecular Formula C10H6N2O4S
Molecular Weight 250.23 g/mol
CAS No. 20680-48-2
Cat. No. B1580747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Diazonio-4-sulfonaphthalen-1-olate
CAS20680-48-2
Molecular FormulaC10H6N2O4S
Molecular Weight250.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=C2[O-])[N+]#N)S(=O)(=O)O
InChIInChI=1S/C10H6N2O4S/c11-12-8-5-9(17(14,15)16)6-3-1-2-4-7(6)10(8)13/h1-5H,(H-,13,14,15,16)
InChIKeyTUXAJHDLJHMOQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Diazonio-4-sulfonaphthalen-1-olate (CAS 20680-48-2): Core Properties and Industrial Relevance for Photoresist and Dye Intermediate Procurement


2-Diazonio-4-sulfonaphthalen-1-olate (also known as 1,2-naphthoquinone-2-diazide-4-sulfonic acid, 2-diazo-1-naphthol-4-sulfonic acid, or 1,2,4-acid oxygen body) is a naphthoquinone diazide (DNQ) sulfonic acid derivative with the molecular formula C₁₀H₆N₂O₄S and a molecular weight of 250.23 g/mol . The compound is commercially supplied as a hydrate, typically as yellow needle-like crystals with a purity of ≥97.0% (Sigma-Aldrich grade), and its sodium salt exhibits a melting point of 168 °C . It serves as a critical photoactive compound (PAC) in positive-tone photoresists for semiconductor microlithography, where it functions as a dissolution inhibitor for novolak resins that undergoes Wolff rearrangement upon exposure to UV light, converting to a base-soluble indene carboxylic acid [1]. Additionally, it is a key intermediate in the synthesis of acid mordant dyes, azo dyes, and nitro-1,2,4-acid diazo oxides .

Why 1,2-Naphthoquinone-2-Diazide-4-Sulfonic Acid Cannot Be Substituted by the 5-Sulfonate or Other Positional Isomers in Photoresist and Dye Applications


Although 1,2-naphthoquinone-2-diazide-4-sulfonic acid and its 5-sulfonate isomer share the same elemental composition and diazonaphthoquinone core, their positional substitution on the naphthalene ring produces fundamentally divergent photochemical, thermal, and solubility properties that preclude simple interchangeability. The 4-sulfonate exhibits a unique absorption spectrum and photolytic behavior distinct from the 5/6/7-sulfonate series—the latter three isomers actually display identical absorbance and photochemical characteristics to each other, making the 4-sulfonate the sole positional isomer with this specific photoresponse profile [1]. In photoresist formulations, the 4-sulfonate generates two acidic species (sulfonic acid and carboxylic acid) upon irradiation, whereas the 5-sulfonate generates only one (carboxylic acid), directly affecting development compatibility with metal-ion-free tetramethylammonium hydroxide (TMAH) developers [2]. Furthermore, 4-sulfonyl derivatives demonstrate demonstrably higher thermal stability and longer solution shelf life than their 5-sulfonyl counterparts [3]. In dye intermediate synthesis, the 4-sulfonate position on the naphthalene ring dictates the coupling regiochemistry and the coloristic properties of the resulting azo dyes, meaning that substitution with a 5- or 6-sulfonate isomer would yield chemically different dye products with altered absorption maxima and dyeing characteristics .

Quantitative Differentiation Evidence: Where 2-Diazonio-4-sulfonaphthalen-1-olate Outperforms Its 5-Sulfonate Isomer and Other DNQ Analogs


Distinct Photochemical Absorption Profile vs. 5/6/7-Sulfonate Isomers: Only the 4-Sulfonate Exhibits This Specific Photoresponse

In a systematic study of 1,2-naphthoquinone-(2)-diazo-sulfonic acid ester positional isomers, Kertscher et al. demonstrated that the 4-sulfonic acid esters exhibit specific photochemical behaviour and absorption characteristics that deviate from those of the 5-sulfonic acid esters. Critically, the 5-, 6-, and 7-sulfonic acid esters all display identical absorbance and photochemical behaviours to one another [1]. This means that among the monosulfonic acid substituted DNQ isomers, only the 4-sulfonate possesses a differentiated photochemical signature. Furthermore, the 4-sulfonate chromophore (NQD4) absorbs only slightly at 436 nm, whereas the 5-sulfonate chromophore (NQD5) absorbs strongly at this wavelength, enabling a sequential photolytic mechanism in mixed chromophore systems where excitation energy is transferred from NQD5 (donor) to NQD4 (acceptor) [1].

Photoresist Photochemistry UV-Vis Absorption

Dual Acid Generation on Irradiation: 4-Sulfonate Produces Two Acidic Species vs. One for 5-Sulfonate, Enabling Surfactant-Free TMAH Development

As disclosed in US Patent 5,362,599 (IBM Corporation), the photochemical reaction pathway of 4-sulfonate esters upon irradiation is fundamentally different from that of 5-sulfonate esters. In the case of the 4-sulfonate, irradiation produces both a sulfonic acid and a carboxylic acid (the indene carboxylic acid from Wolff rearrangement). In contrast, the 5-sulfonate produces only a carboxylic acid [1]. This dual acid generation has a direct practical consequence: the irradiation products of the 4-sulfonate facilitate the development of the exposed image in simple metal-ion-free developers (tetramethylammonium hydroxide, TMAH), whereas 5-sulfonate resists usually require added surfactants to remove the exposed photoresist completely [1]. Additionally, the 4-sulfonic acid esters possess higher absorbance at the i-line (365 nm) than the corresponding 5-sulfonates, providing higher photospeed and improved internal masking [1].

Photoresist Dissolution Inhibition TMAH Developer Compatibility

Higher Thermal Stability: 4-Sulfonyl DNQ Derivatives Decompose at 130–150 °C vs. Lower Stability of 5-Sulfonyl Counterparts

Moreau et al. conducted a comparative study of the thermal decomposition of 1,2-naphthoquinone diazide (DNQ) sulfonyl esters and reported that 1-naphtho-2-diazoquinone-4-sulfonyl derivatives are more thermally stable than the 5-sulfonyl counterparts [1]. The 4-sulfonyl substituted DNQs exhibit higher thermal decomposition temperatures in the range of 130–150 °C and afford longer solution shelf life compared to the corresponding 5-sulfonyl esters [1]. The enhanced thermal stability is attributed to electron resonance deactivation of the diazo group by the sulfone substituent at the 4-position. Additionally, when DNQ dissolution inhibitors are dispersed in novolak resins, the 4-sulfonyl DNQ esters demonstrate greater thermal stability than in polyhydroxystyrene matrices, providing formulation robustness [1].

Thermal Stability Shelf Life Photoresist Processing

Greater Image Reversal Efficiency: 2,1,4-Type Resists Require Lower Amine Concentrations Than 2,1,5-Type for Decarboxylation-Based Tone Reversal

In decarboxylation-type image reversal systems, the 2,1,4-diazonaphthoquinone (2,1,4-DNQ) type resists are significantly more effective than the 2,1,5-type, requiring lower amine concentrations to be operative [1]. The weaker electron-withdrawing effect inherent in the 2,1,5-type sensitizer necessitates compensating by increasing the concentration of amine in the process, which adds cost and process complexity [1]. The 2,1,4-type resists therefore offer a process advantage in image reversal lithography, where the tone of a positive resist is reversed to produce negative-tone images with superior resolution and thermal stability [2].

Image Reversal Decarboxylation Negative-Tone Resist

Commercial Demand Reflects Performance Superiority: NAS-4 Production Capacity Exceeds NAS-5 by a Factor of 9:1 in Industrial Photoresist Chemical Manufacturing

According to publicly disclosed production capacity data from Qicai Chemical (七彩化学, stock code 300758), a major Chinese manufacturer of photoresist raw materials, their 600-ton/year high-performance photoresist series product line allocates 540 tons/year of designed capacity to NAS-4 (the sodium salt of 1,2-naphthoquinone-2-diazide-4-sulfonic acid) versus only 60 tons/year to NAS-5 (the corresponding 5-sulfonate isomer) [1]. This 9:1 capacity ratio reflects the industry's assessment of relative market demand, driven by the technical performance advantages of the 4-sulfonate in i-line photoresist formulations for semiconductor manufacturing [1].

Industrial Production Scale Photoresist Raw Material Supply Chain

Optimal Application Scenarios for 2-Diazonio-4-sulfonaphthalen-1-olate Based on Quantified Performance Advantages


I-Line (365 nm) Positive-Tone Photoresist Formulation for VLSI Semiconductor Manufacturing

This compound is the preferred photoactive compound (PAC) for i-line positive photoresists used in very large-scale integration (VLSI) circuit fabrication. Its higher absorbance at 365 nm relative to 5-sulfonate esters provides faster photospeed and improved internal masking for submicron patterning [1]. The dual acid generation mechanism (sulfonic acid + carboxylic acid) ensures clean development in metal-ion-free TMAH developers without surfactant additives, which is critical for avoiding metallic contamination in semiconductor cleanroom environments [1]. The higher thermal stability (decomposition at 130–150 °C) provides a wider post-exposure bake processing window and longer formulated resist shelf life [2].

Image Reversal Lithography for High-Resolution Negative-Tone Resist Processing

For image reversal processes that convert positive-tone resists to negative-tone images, the 2,1,4-diazonaphthoquinone sulfonate system offers a distinct process advantage: it requires lower amine concentrations to achieve effective decarboxylation-based tone reversal compared to the 2,1,5-type sensitizers [3]. This reduces amine consumption, minimizes amine-induced residues, and simplifies process control—benefits that are particularly valuable in the production of semiconductor devices requiring both high resolution and straight-walled resist profiles.

Synthesis of Acid Mordant Dyes and Azo Dyes Using the 4-Sulfonate Diazonium Coupling Component

As a dye intermediate, 2-diazonio-4-sulfonaphthalen-1-olate (known industrially as 1,2,4-acid oxygen body) is specifically employed in the synthesis of acid mordant dyes and azo dyes, including Acid Mordant Black T and Acid Mordant Black A [4]. The 4-position sulfonate group directs the azo coupling regiochemistry, and the resulting dyes possess specific coloristic and mordanting properties that cannot be obtained using the 5- or 6-sulfonate isomers. Industrial production data indicate that the compound is manufactured at substantial scale (raw material consumption: 1,2,4-acid 1052 kg/t, sodium nitrite 320 kg/t, sulfuric acid 1018 kg/t per ton of product), underscoring its established role in dye manufacturing supply chains [4].

Analytical Derivatization Reagent for Primary Amine and Amino Acid Detection via TLC and Spectrophotometry

The sodium salt of this compound (2-diazo-1-naphthol-4-sulfonate, CAS 64173-96-2) is used as a selective derivatization reagent in thin-layer chromatography (TLC) for the identification and quantification of amino acids, owing to its specificity for primary amino groups . In spectrophotometric applications, 1,2-naphthoquinone-4-sulfonate (NQS) derivatization of biogenic amines in wines achieves detection limits ranging from 0.2 to 3 mg L⁻¹ with peak area repeatability of 1.6–4.6% [5], and for amino acid determination by continuous-flow spectrophotometry, detection limits reach 2 × 10⁻⁶ M with a sample throughput of 40 h⁻¹ [6].

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